molecular formula C18H26O6 B14217868 Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate CAS No. 549533-43-9

Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate

Cat. No.: B14217868
CAS No.: 549533-43-9
M. Wt: 338.4 g/mol
InChI Key: IJYDJPCWMHHAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate is an organic compound with the molecular formula C18H26O6. It is a diester derived from hexanedioic acid (adipic acid) and contains benzyl and 2-(2-methoxyethoxy)ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate can be synthesized through esterification reactions involving hexanedioic acid and the corresponding alcohols. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production may incorporate purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active components, which may interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzyl and 2-(2-methoxyethoxy)ethyl groups.

Properties

CAS No.

549533-43-9

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

6-O-benzyl 1-O-[2-(2-methoxyethoxy)ethyl] hexanedioate

InChI

InChI=1S/C18H26O6/c1-21-11-12-22-13-14-23-17(19)9-5-6-10-18(20)24-15-16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3

InChI Key

IJYDJPCWMHHAEL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.